molecular formula C16H14F3N5O B182144 Voriconazole CAS No. 173967-54-9

Voriconazole

Cat. No.: B182144
CAS No.: 173967-54-9
M. Wt: 349.31 g/mol
InChI Key: BCEHBSKCWLPMDN-MGPLVRAMSA-N
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Description

Voriconazole is a triazole antifungal medication used to treat serious fungal infections. It is particularly effective against invasive fungal infections such as invasive aspergillosis and candidiasis. This compound was approved by the United States Food and Drug Administration in 2002 and is marketed under the brand name Vfend .

Preparation Methods

Synthetic Routes and Reaction Conditions: Voriconazole is synthesized through a multi-step process that involves the formation of a triazole ring and the introduction of fluorine atoms. The key steps include:

    Formation of the triazole ring: This is achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde.

    Introduction of fluorine atoms: Fluorination is carried out using fluorinating agents such as diethylaminosulfur trifluoride.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Voriconazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound N-oxide, which has minimal antifungal activity.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly involving the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Voriconazole has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of triazole antifungals.

    Biology: Investigated for its effects on fungal cell metabolism and resistance mechanisms.

    Medicine: Extensively used in clinical settings to treat invasive fungal infections, particularly in immunocompromised patients.

    Industry: Employed in the development of new antifungal agents and formulations .

Mechanism of Action

Voriconazole exerts its antifungal effects by inhibiting the enzyme 14-alpha-sterol demethylase, which is involved in the synthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the formation of the fungal cell membrane, leading to cell death. This mechanism is similar to other azole antifungals but this compound has a broader spectrum of activity and higher potency .

Comparison with Similar Compounds

Voriconazole’s unique properties, such as its broad spectrum of activity and high potency, make it a valuable antifungal agent in both clinical and research settings.

Properties

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-MGPLVRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046485, DTXSID201019420
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Molecular Weight

349.31 g/mol
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Physical Description

Solid
Record name Voriconazole
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Solubility

Low, 9.78e-02 g/L
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Mechanism of Action

Voriconazole is used to treat fungal infections caused by a variety of organisms but including _Aspergillus spp._ and _Candida spp_. Voriconazole is a triazole antifungal exhibiting fungistatic activity against fungal pathogens. Like other triazoles, voriconazole binds to 14-alpha sterol demethylase, also known as CYP51, and inhibits the demethylation of lanosterol as part of the ergosterol synthesis pathway in yeast and other fungi. The lack of sufficient ergosterol disrupts fungal cell membrane function and limits fungal cell growth. With fungal growth limited, the host's immune system is able to clear the invading organism.
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CAS No.

188416-29-7, 137234-62-9
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Melting Point

127 - 130 °C
Record name Voriconazole
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Synthesis routes and methods

Procedure details

To THF (200 ml) was added sodium bis(trimethylsilyl)amide (79 ml of a 1.0M solution in THF) and the solution cooled to -65° C. under nitrogen. A solution of 4-ethyl-5-fluoropyrimidine (10 g) (see Preparation 8) in THF (100 ml) was added over 30 minutes. After stirring for 3 hours at -65° C. the thin slurry was treated with a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (17.7 g) in THF (100 ml), dropwise over 30 minutes. The solution was stirred for a further 1 hour at -65° C. and then treated with acetic acid (20 ml). After warming to -20° C. the solution was washed with water (200 ml) and the organic layer separated and combined with an ethyl acetate (200 ml) back extract of the aqueous phase. The combined organic layers were concentrated under reduced pressure to provide a solid that was triturated with diethyl ether (230 ml) and filtered. The filtrate was concentrated under reduced pressure and chromatographed on silica with 1:1 diethyl ether/ethyl acetate as the eluent. The fractions containing the title compound were combined, concentrated under reduced pressure and the residue chromatographed on silica with 1:1 ethyl acetate/hexane as the eluent. The appropriate fractions were combined and evaporated under reduced pressure to provide the purified title compound (0.82 g), m.p. 125°-127° C. Found: C,54.89; N,19.66; C16H14F3N5O requires: C,55.01; H,4.01; N,20.05%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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